

Application Note: A Stability-Indicating HPLC Assay for Amlodipine Besylate

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Compound of Interest

Compound Name: Amlodipine Besylate

Cat. No.: B192989

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Introduction

Amlodipine besylate is a long-acting calcium channel blocker used in the treatment of hypertension and angina.[1] To ensure the quality, safety, and efficacy of pharmaceutical products, it is crucial to employ analytical methods capable of distinguishing the active pharmaceutical ingredient (API) from any degradation products that may form during manufacturing, storage, or handling. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of **Amlodipine Besylate**. The method is designed to separate amlodipine from its degradation products formed under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.

Principle

This method utilizes reversed-phase HPLC with UV detection to separate **amlodipine besylate** from its potential degradation products. The chromatographic conditions are optimized to ensure specificity, allowing for the accurate quantification of amlodipine in the presence of its degradants. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method by intentionally degrading the drug substance under acidic, alkaline, oxidative, thermal, and photolytic stress conditions.

Experimental Protocols

Apparatus and Materials

- **HPLC System:** An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array or UV detector.
- **Chromatographic Column:** A C18 reversed-phase column (e.g., Agilent C18, 250mm x 4.6mm, 5µm particle size) is commonly used.^[2] Other core-shell C18 columns (e.g., 100 mm × 4.6 mm; 2.6 µm) have also been shown to provide good separation.^{[3][4]}
- **Reagents:** HPLC grade methanol, acetonitrile, and analytical grade reagents such as hydrochloric acid, sodium hydroxide, hydrogen peroxide, ammonium hydroxide, and triethylamine are required.^[2]
- **Standard:** **Amlodipine Besylate** reference standard.

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of **Amlodipine Besylate**.

Parameter	Condition
Column	C18 (250mm x 4.6mm, 5µm)
Mobile Phase	Methanol: Water (80:20 v/v) or a gradient with a buffered aqueous phase and an organic modifier like methanol or acetonitrile.
Flow Rate	1.0 mL/min
Detection Wavelength	237 nm or 238 nm
Injection Volume	20 µL
Column Temperature	Ambient (e.g., 25°C) or controlled at 35°C.

Preparation of Solutions

- **Standard Stock Solution (100 µg/mL):** Accurately weigh and dissolve 10 mg of **Amlodipine Besylate** reference standard in 100 mL of methanol.
- **Working Standard Solution (10 µg/mL):** Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.
- **Sample Preparation:** For tablet dosage forms, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of **amlodipine besylate** into a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm nylon filter. Dilute an appropriate volume of the filtrate with the mobile phase to obtain a final concentration of approximately 10 µg/mL.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating capability of the analytical method.

- **Acid Hydrolysis:** Treat the drug substance solution with 0.1 M HCl at ambient temperature for 3 days or with 5 M HCl at 80°C for 6 hours.
- **Base Hydrolysis:** Treat the drug substance solution with 0.1 M NaOH at ambient temperature for 3 days or with 5 M NaOH at 80°C for 6 hours.
- **Oxidative Degradation:** Treat the drug substance solution with 3% H₂O₂ at ambient temperature for 3 days or with a solution of 3% H₂O₂:methanol (80:20) at 80°C for 6 hours.
- **Thermal Degradation:** Expose the solid drug substance to a temperature of 80°C for 48 hours or 105°C for 3 days.
- **Photolytic Degradation:** Expose the drug substance solution to UV light (200 W-h/m²) and visible light (1.2 million lux-h).

After the specified exposure time, neutralize the acidic and basic solutions before dilution with the mobile phase for HPLC analysis.

Data Presentation

Summary of Forced Degradation Results

The following table summarizes the typical degradation of **Amlodipine Besylate** under various stress conditions.

Stress Condition	Reagent/Condition	Duration	Temperature	% Degradation
Acid Hydrolysis	5 M HCl	6 hours	80°C	75.2%
Base Hydrolysis	5 M NaOH	6 hours	80°C	Total Degradation
Oxidative Degradation	3% H ₂ O ₂ :Methanol (80:20)	6 hours	80°C	80.1%
Photolytic Degradation	Photostability Chamber	14 days	-	32.2%
Thermal Degradation	Dry Heat	3 days	105°C	No significant degradation

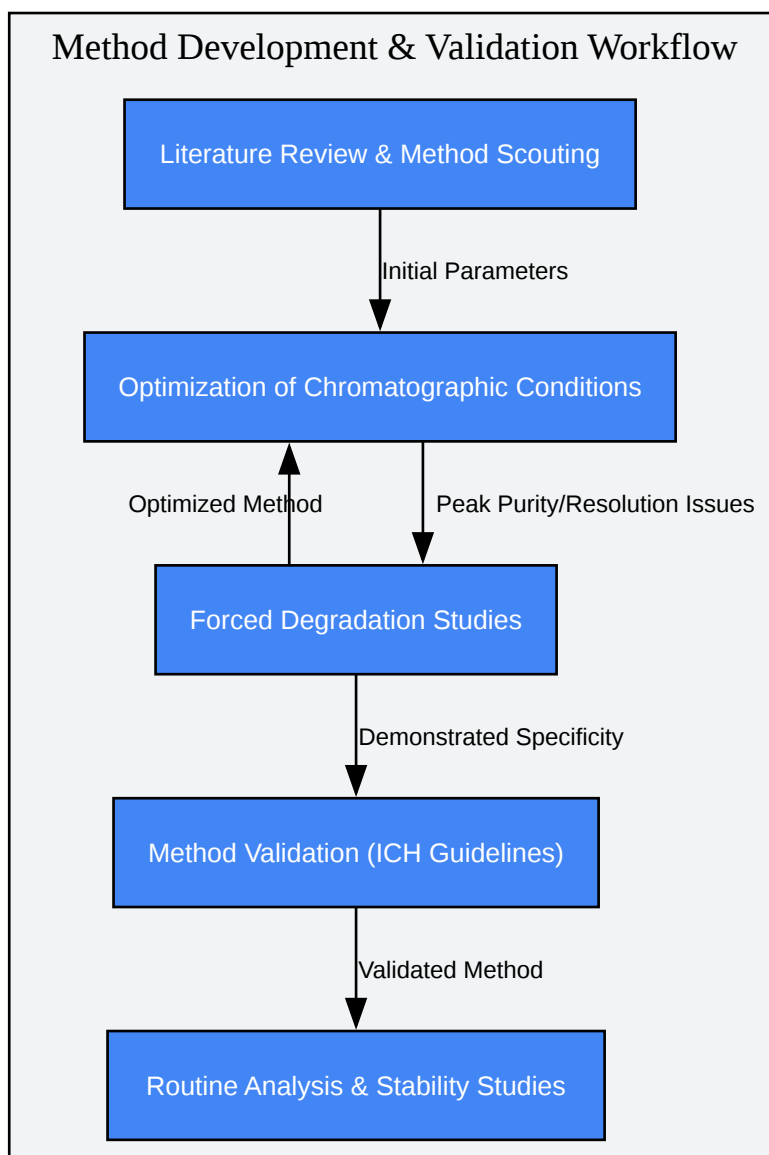
Method Validation Summary

The developed HPLC method should be validated according to ICH guidelines. The table below presents typical validation parameters.

Validation Parameter	Acceptance Criteria	Typical Result
Specificity	No interference from degradants at the retention time of amlodipine.	The method is specific.
Linearity (µg/mL)	Correlation coefficient (r^2) > 0.999	10-50 µg/mL with $r^2 = 0.999$
Accuracy (% Recovery)	98.0% - 102.0%	98.9% - 100.1%
Precision (% RSD)	Intraday & Interday RSD < 2%	< 2%
Limit of Detection (LOD)	-	1.56 µg/mL
Limit of Quantification (LOQ)	-	4.81 µg/mL
Robustness	No significant change in results with small variations in method parameters.	The method is robust.

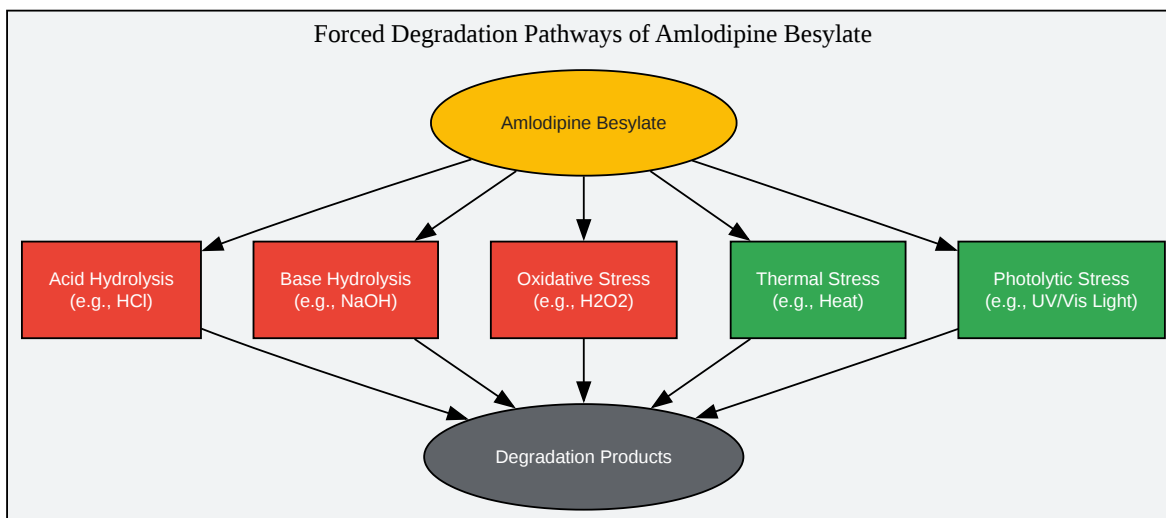
Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the forced degradation studies.



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Caption: Experimental workflow for developing a stability-indicating HPLC method.



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Caption: Logical relationship of forced degradation studies on **Amlodipine Besylate**.

Conclusion

The described stability-indicating HPLC method is simple, rapid, precise, and accurate for the determination of **Amlodipine Besylate** in the presence of its degradation products. The method is suitable for routine quality control analysis and for stability studies of **Amlodipine Besylate** in bulk drug and pharmaceutical formulations. The forced degradation studies confirm the stability-indicating nature of the method, making it a valuable tool in drug development and quality assurance.

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